molecular formula C10H14N4O4 B8113963 Mal-PEG2-CH2CH2N3

Mal-PEG2-CH2CH2N3

Cat. No.: B8113963
M. Wt: 254.24 g/mol
InChI Key: UPFLSKAZVQSPJS-UHFFFAOYSA-N
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Description

Mal-PEG2-CH2CH2N3, also known as Azido-PEG2-Mal, is a compound with the molecular formula C10H14N4O4 and a molecular weight of 254.25. This compound is a polyethylene glycol (PEG) derivative with a maleimide group and an azide group. The maleimide group is known for its reactivity with thiol groups, making it a popular choice for bioconjugation applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-CH2CH2N3 typically involves several key steps:

    PEG Modification: The process begins with the modification of polyethylene glycol to introduce reactive functional groups.

    Maleimide Activation: The maleimide group is then activated using reagents such as N-hydroxysuccinimide (NHS) to form an active ester.

    Azide Introduction: The final step involves introducing the azide group to the PEG chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, gel permeation chromatography, and other purification methods are employed to remove unreacted reagents and by-products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG2-CH2CH2N3 is unique due to its dual functionality, with both a maleimide group for thiol-reactive bioconjugation and an azide group for click chemistry reactions. This dual functionality allows for versatile applications in various fields of research .

Properties

IUPAC Name

1-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4/c11-13-12-3-5-17-7-8-18-6-4-14-9(15)1-2-10(14)16/h1-2H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFLSKAZVQSPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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